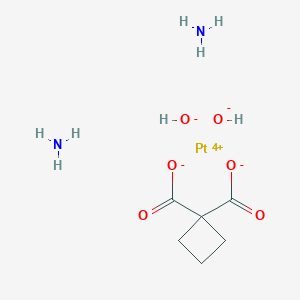

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

説明

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a chemical compound . It is an analog of Cisplatin with reduced nephrotoxicity . It is also known as CBDCA-ox and OXOCBDCA .

Synthesis Analysis

The synthesis of platinum-based compounds like Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves reacting 1,3-Cyclobutane dicarboxylic acid with platinum (II) compounds.Molecular Structure Analysis

The molecular formula of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is C6H14N2O6Pt . The importance of the cyclobutane ring as a structure-promoting unit could be relevant for understanding the structural aspects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV).Chemical Reactions Analysis

Platinum compounds, including Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), are known for their complex reactions, particularly with nucleophiles.Physical And Chemical Properties Analysis

The molecular weight of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is 405.27 g/mol . While specific studies directly addressing the physical properties of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) were not found, the properties of related platinum compounds, such as solubility, stability, and reactivity, generally provide useful comparative insights.科学的研究の応用

Mechanism of Action and Comparative Efficacy

Platinum-based compounds, including Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), act by forming DNA adducts, which interfere with DNA repair mechanisms, ultimately leading to cell death. Studies have shown that these compounds exhibit varying degrees of cytotoxicity and effectiveness across different cancer cell lines and tumor types. Comparative studies indicate that modifications in the platinum(IV) structure could potentially mitigate side effects while retaining or enhancing anticancer activity.

Advancements in Formulation for Enhanced Efficacy

Research into the thermal stability and degradation behavior of platinum(IV) precursors highlights the exploration of novel drug delivery systems designed to release the active drug in a controlled manner, potentially reducing side effects and improving therapeutic outcomes. Capillary electrophoresis studies of carboplatin and analogues with nucleosides provide insights into drug-DNA interactions, which are crucial for designing more effective platinum-based drugs with enhanced selectivity and lower toxicity.

In Vitro and In Vivo Investigations

In vitro and in vivo studies have been instrumental in comparing the pharmacological behavior and anticancer activity of platinum(IV) complexes against established drugs like cisplatin and carboplatin. These studies not only assess the cytotoxicity in cancer cell lines but also evaluate the pharmacokinetics, tissue distribution, and overall efficacy in animal models, providing a comprehensive understanding of the potential of new platinum(IV) complexes for oral chemotherapy applications.

- Howell et al. (2010) discussed the thermal degradation of platinum(IV) precursors to antitumor drugs, exploring the potential for creating drug-release formulations with reduced side effects https://consensus.app/papers/degradation-platinumiv-precursors-antitumor-drugs-howell/6c480f189c3551aa822db18c837833f6/?utm_source=chatgpt.

- Küng et al. (2001) conducted a capillary electrophoretic study of carboplatin and analogues with nucleoside monophosphates, di- and trinucleotides, to understand drug-nucleotide interactions https://consensus.app/papers/capillary-study-carboplatin-analogues-nucleoside-küng/2c0500d0078b54b0b4c3a39b59531b95/?utm_source=chatgpt.

- Theiner et al. (2014) provided comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes, offering insights into their potential as novel anticancer drug candidates for oral application https://consensus.app/papers/vitro-vivo-investigation-platinumiv-complexes-drug-theiner/70e18dac21f457ee810a9db9c6d386eb/?utm_source=chatgpt.

特性

IUPAC Name |

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYLCACJIDITA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150347 | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

CAS RN |

113287-15-3 | |

| Record name | (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113287-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)